4,5-Dibromo-3-formylthiophene-2-carboxylic acid
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Overview
Description
4,5-Dibromo-3-formylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H2Br2O3S and a molecular weight of 313.95 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a carboxylic acid group attached to a thiophene ring. It is commonly used in organic synthesis and various research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3-formylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes the bromination of 3-formylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: 4,5-Dibromo-3-carboxythiophene-2-carboxylic acid.
Reduction Products: 4,5-Dibromo-3-hydroxymethylthiophene-2-carboxylic acid.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4,5-Dibromo-3-formylthiophene-2-carboxylic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Organic Synthesis: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: In the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: As an intermediate in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-formylthiophene-2-carboxylic acid in various reactions involves the activation of the thiophene ring and the functional groups attached to it. The bromine atoms act as leaving groups in substitution reactions, while the formyl and carboxylic acid groups participate in redox and coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and formyl groups, which enhance its electrophilic character .
Comparison with Similar Compounds
4,5-Dibromo-3-formylthiophene-2-carboxylic acid can be compared with other similar compounds such as:
2,5-Dibromo-3-formylthiophene: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2,5-Dibromo-3,4-difluorothiophene: Contains fluorine atoms instead of a formyl group, leading to different reactivity and applications.
3-Bromo-4-formylthiophene: Has only one bromine atom, resulting in different substitution patterns and reactivity.
The unique combination of bromine, formyl, and carboxylic acid groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-dibromo-3-formylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O3S/c7-3-2(1-9)4(6(10)11)12-5(3)8/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJIPYIKBUOZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SC(=C1Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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